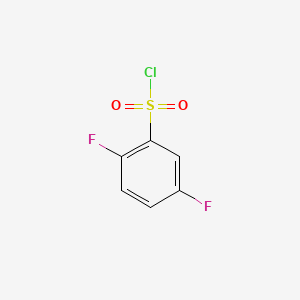

2,5-Difluorobenzenesulfonyl chloride

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELLJWUVMKEJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371697 | |

| Record name | 2,5-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26120-86-5 | |

| Record name | 2,5-Difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26120-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Difluorobenzenesulfonyl Chloride (CAS: 26120-86-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Difluorobenzenesulfonyl chloride, a key reagent in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. This document details its physicochemical properties, safety information, synthesis, and applications, with a focus on its role in the creation of mineralocorticoid receptor antagonists.

Chemical and Physical Properties

This compound is a halogenated aromatic sulfonyl chloride. The presence of two fluorine atoms on the benzene ring significantly influences its reactivity and the properties of its derivatives.

| Property | Value | Reference(s) |

| CAS Number | 26120-86-5 | |

| Molecular Formula | C₆H₃ClF₂O₂S | |

| Molecular Weight | 212.60 g/mol | |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 221 °C (lit.) | |

| Density | 1.58 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.516 (lit.) | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Soluble in many organic solvents. | [2] |

Safety and Handling

This compound is a corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard | GHS Classification | Precautionary Statements |

| Pictogram | GHS05 (Corrosion) | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage | |

| Personal Protective Equipment | Faceshields, Gloves, Goggles, Chemical-resistant apron, ABEK (EN14387) respirator filter | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Storage class 8A: Combustible corrosive hazardous materials. |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of 2,5-difluoroaniline followed by a sulfonyl chloride formation reaction.[1]

Experimental Protocol: Synthesis from 2,5-Difluoroaniline

Materials:

-

2,5-Difluoroaniline

-

Concentrated Hydrochloric Acid

-

Acetic Acid

-

Ethanol

-

Sodium Nitrite

-

Sulfur Dioxide (saturated in acetic acid)

-

Cuprous Chloride

-

Ether

-

Saturated Aqueous Sodium Bicarbonate

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

Diazotization: In a suitable reaction vessel, a mixture of concentrated hydrochloric acid and acetic acid in ethanol is cooled to just below -10°C. To this cooled mixture, 2,5-difluoroaniline (1.0 equivalent) is added rapidly.

-

A solution of sodium nitrite (1.07 equivalents) dissolved in water is then added dropwise to the reaction mixture, maintaining the temperature between -10 to -25°C.

-

The reaction is stirred for 45 minutes at this temperature.

-

Sulfonylation: While maintaining the temperature at approximately -25°C, a mixture of acetic acid saturated with sulfur dioxide and a catalytic amount of cuprous chloride is added in batches. This addition may require cooling in an ice bath to maintain the temperature. Vigorous nitrogen gas evolution is typically observed.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction mixture is then poured into a large volume of an ice-water mixture and extracted with ether.

-

The combined ether extracts are washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting oily residue is purified by vacuum distillation to yield this compound as a liquid. A boiling point of 65-70 °C at 0.5 mmHg has been reported.[1]

Applications in Organic Synthesis

The primary application of this compound is as a versatile electrophile for the synthesis of sulfonamides and sulfonate esters. The resulting 2,5-difluorobenzenesulfonyl moiety can impart unique properties to the target molecule, including altered lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis of Aryl Sulfonamides

This compound readily reacts with primary and secondary amines in the presence of a base to form the corresponding N-substituted-2,5-difluorobenzenesulfonamides. This reaction is a cornerstone for the development of various therapeutic agents.

Experimental Protocol: General Synthesis of N-Aryl-2,5-difluorobenzenesulfonamides

Materials:

-

This compound (1.0 eq)

-

Aryl amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aryl amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N-aryl-2,5-difluorobenzenesulfonamide.

Caption: Experimental workflow for the synthesis of N-aryl-2,5-difluorobenzenesulfonamides.

Role in the Development of Mineralocorticoid Receptor Antagonists

A significant application of this compound is in the synthesis of non-steroidal mineralocorticoid receptor (MR) antagonists.[1] The MR is a nuclear hormone receptor that plays a crucial role in regulating blood pressure and electrolyte balance. Overactivation of the MR is implicated in various cardiovascular and renal diseases. Non-steroidal MR antagonists are a class of drugs that block the effects of aldosterone and other mineralocorticoids on the MR.

The 2,5-difluorophenylsulfonyl moiety, introduced via this compound, can serve as a key pharmacophore in these antagonists, contributing to their binding affinity and selectivity for the MR.

Mineralocorticoid Receptor Signaling Pathway

The mineralocorticoid receptor is a ligand-activated transcription factor. The binding of aldosterone to the MR in the cytoplasm triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated MR-aldosterone complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA. This binding event initiates the transcription of target genes, ultimately leading to physiological effects such as sodium and water retention. MR antagonists work by competitively binding to the MR, preventing the binding of aldosterone and subsequent downstream signaling.

Caption: Simplified Mineralocorticoid Receptor (MR) signaling pathway and the mechanism of MR antagonists.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique electronic properties, conferred by the difluoro substitution pattern, make it an important reagent for the synthesis of complex molecules with tailored biological activities. The detailed protocols and pathway information provided in this guide are intended to support researchers in the effective and safe utilization of this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,5-Difluorobenzenesulfonyl chloride, a key reagent in synthetic chemistry. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Properties

This compound is a clear, colorless to yellow liquid at room temperature. Its key physical and chemical identifiers are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₃ClF₂O₂S |

| Molecular Weight | 212.60 g/mol |

| CAS Number | 26120-86-5 |

| Physical Description | Clear colorless to yellow liquid |

| Density | 1.58 g/mL at 25 °C (lit.) |

| Boiling Point | 221 °C (lit.) |

| Melting Point | 221°C |

| Flash Point | >230 °F (>110 °C) - closed cup |

| Refractive Index | n20/D 1.516 (lit.) |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a standard synthesis procedure are outlined below. These protocols are provided as a reference for laboratory practice.

Synthesis of this compound from 2,5-Difluoroaniline

This protocol describes a common method for the laboratory-scale synthesis of this compound.

Materials:

-

2,5-Difluoroaniline

-

Concentrated Hydrochloric Acid

-

Acetic Acid

-

Ethanol

-

Sodium Nitrite

-

Sulfur Dioxide

-

Cuprous Chloride

-

Ether

-

Saturated Aqueous Sodium Bicarbonate

-

Sodium Sulfate

Procedure:

-

A mixture of 33 mL of concentrated hydrochloric acid and 10 mL of acetic acid in ethanol is prepared and cooled to just below -10°C.

-

12.9 g (99.9 mmol) of 2,5-difluoroaniline is rapidly added to the cooled acid mixture.

-

A solution of 7.4 g (107 mmol) of sodium nitrite dissolved in 15 mL of water is then added dropwise to the reaction mixture.

-

Following the addition, the mixture is stirred for 45 minutes at a temperature between -10 to -25°C.

-

While maintaining the temperature at approximately -25°C, a mixture of 100 mL of acetic acid saturated with sulfur dioxide and 2.5 g (25.3 mmol) of cuprous chloride is added in batches. This addition requires cooling in an ice bath to maintain the temperature at 10°C.

-

The reaction mixture is then allowed to warm to room temperature and is kept at this temperature for 2 hours.

-

The mixture is subsequently poured into 450 mL of an ice-water mixture and extracted with ether.

-

The combined ether extracts are washed with saturated aqueous sodium bicarbonate, dried over sodium sulfate, and concentrated.

-

The resulting oily residue is distilled under reduced pressure to yield this compound.

Determination of Boiling Point (Capillary Method)

This method provides a means to determine the boiling point of a liquid sample.[1][2][3][4]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then immersed in the heating bath.

-

The bath is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[2][3]

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.[5][6]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 25°C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried on the outside, and weighed again.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a characteristic property of a substance and can be measured using an Abbe refractometer.[7]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Soft tissue

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with a soft tissue.

-

The instrument is calibrated using a standard liquid with a known refractive index.

-

A few drops of the sample liquid are placed on the surface of the prism.[7]

-

The prism is closed, and the light source is adjusted to illuminate the field of view.

-

The handwheel is adjusted to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

The compensator is adjusted to eliminate any color fringes and to obtain a sharp boundary line.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound from 2,5-difluoroaniline.

References

Technical Guide: 2,5-Difluorobenzenesulfonyl Chloride in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2,5-Difluorobenzenesulfonyl chloride, a key reagent in the synthesis of advanced pharmaceutical intermediates. The document details its chemical and physical properties, safety information, and its application in the development of therapeutic agents, particularly mineralocorticoid receptor antagonists.

Core Compound Data

Quantitative and safety data for this compound are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 212.60 g/mol | [1][2][3][4] |

| Chemical Formula | C₆H₃ClF₂O₂S | [1][2][3] |

| CAS Number | 26120-86-5 | [1][2][3][4] |

| Appearance | Clear colorless to yellow liquid | [2][3] |

| Density | 1.58 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 221 °C | [1][2][3] |

| Refractive Index | n20/D 1.516 | [1][4] |

| Flash Point | 110 °C (230 °F) - closed cup | [1][4] |

| GHS Pictogram | GHS05 (Corrosion) | [1][4] |

| Signal Word | Danger | [1][4] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [1][4] |

| Precautionary Codes | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | [1][4] |

Role in Medicinal Chemistry

This compound is a critical building block in medicinal chemistry, primarily utilized for the synthesis of aryl sulfonamides. The presence of two fluorine atoms on the benzene ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting drug candidates.

A key application of this compound is in the creation of a new class of non-steroidal mineralocorticoid receptor (MR) antagonists.[2] Over-activation of the mineralocorticoid receptor is implicated in various cardiovascular and renal diseases.[5][6] By serving as a core structural component, this compound enables the development of selective antagonists that can modulate this critical signaling pathway.

Mineralocorticoid Receptor (MR) Signaling Pathway

The diagram below illustrates the genomic signaling pathway of the mineralocorticoid receptor. Aldosterone, a mineralocorticoid, binds to the cytoplasmic MR, which is stabilized by heat shock proteins (HSPs). Upon binding, the HSPs dissociate, and the receptor-ligand complex dimerizes and translocates to the nucleus. Inside the nucleus, it binds to hormone response elements (HREs) on the DNA, initiating the transcription of target genes that regulate ion and water transport. Aryl sulfonamide-based antagonists, synthesized using this compound, competitively bind to the MR, preventing this signaling cascade.

Caption: Mineralocorticoid Receptor (MR) genomic signaling pathway and its inhibition.

Experimental Protocols

The synthesis of N-substituted sulfonamides from this compound is a standard nucleophilic substitution reaction. The following is a representative protocol adaptable for various primary and secondary amines.

Synthesis of N-substituted-2,5-difluorobenzenesulfonamides

This protocol describes a general method for the reaction between an amine and this compound.

Materials:

-

Amine (primary or secondary)

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Base (e.g., pyridine or triethylamine)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Ethanol/water or Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

-

Base Addition:

-

Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution at 0 °C.

-

-

Sulfonyl Chloride Addition:

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once). This removes excess base and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-substituted-2,5-difluorobenzenesulfonamide.

-

-

Characterization:

-

Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Experimental Workflow Diagram

The logical flow of the synthesis and purification process is outlined below.

Caption: Standard workflow for the synthesis and purification of sulfonamides.

References

- 1. researchgate.net [researchgate.net]

- 2. Aldosterone and mineralocorticoid receptor signaling as determinants of cardiovascular and renal injury: an extraordinary paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Difluorobenzenesulfonyl Chloride

This guide provides a comprehensive overview of 2,5-Difluorobenzenesulfonyl chloride, a key reagent in organic synthesis, particularly for the development of novel therapeutic agents. The document details its chemical structure, physical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with two fluorine atoms at positions 2 and 5, and a sulfonyl chloride functional group.[1] The presence of the electron-withdrawing fluorine atoms and the reactive sulfonyl chloride group makes it a valuable intermediate in chemical synthesis.[1]

-

Molecular Weight: 212.60 g/mol [4]

-

Canonical SMILES: C1=CC(=C(C=C1F)S(=O)(=O)Cl)F

-

InChI Key: CELLJWUVMKEJDY-UHFFFAOYSA-N[4]

Physicochemical Properties

This compound is typically a clear, colorless to yellow liquid at room temperature.[2][3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Appearance | Clear colorless to yellow liquid | [2][3] |

| Boiling Point | 221 °C (lit.) | [2][4] |

| Density | 1.58 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.516 (lit.) | [4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2][4] |

Synthesis Protocol

The synthesis of this compound can be achieved via the diazotization of 2,5-difluoroaniline followed by sulfonation. The following protocol is a representative method.[3]

Materials:

-

2,5-difluoroaniline (12.9 g, 99.9 mmol)

-

Concentrated hydrochloric acid (33 mL)

-

Acetic acid (10 mL)

-

Ethanol

-

Sodium nitrite (7.4 g, 107 mmol)

-

Water (15 mL)

-

Ice-water mixture

-

Ether

-

Saturated aqueous sodium bicarbonate

-

Sodium sulfate

Procedure:

-

A mixture of concentrated hydrochloric acid (33 mL) and acetic acid (10 mL) in ethanol is prepared and cooled to below -10°C.

-

2,5-difluoroaniline (12.9 g) is rapidly added to the cooled acid mixture.

-

A solution of sodium nitrite (7.4 g) dissolved in water (15 mL) is then added dropwise to the reaction mixture. The temperature is maintained between -10°C and -25°C during this addition.

-

After the addition is complete, the mixture is stirred for an additional 45 minutes, keeping the temperature within the -10°C to -25°C range.

-

The reaction mixture is then poured into 450 mL of an ice-water mixture and extracted with ether.

-

The combined ether extracts are washed with saturated aqueous sodium bicarbonate, dried over sodium sulfate, and concentrated under vacuum.

-

The resulting oily residue is purified by distillation under reduced pressure (boiling point of 65-70 °C at 0.5 mmHg) to yield this compound (14.3 g, 87% yield).[3]

Diagrams and Workflows

The following diagrams illustrate the synthesis workflow and a key application of this compound.

Caption: Synthesis workflow from 2,5-difluoroaniline.

Caption: Role as a building block in sulfonamide synthesis.

Applications in Research and Drug Development

This compound is a versatile reagent primarily used for the synthesis of sulfonamides.[1] The sulfonyl chloride group readily reacts with primary and secondary amines in nucleophilic substitution reactions to form stable sulfonamide linkages. This reactivity is harnessed in medicinal chemistry to create libraries of compounds for screening.

Notably, it has been used in the synthesis of aryl sulfonamide-based antagonists for the mineralocorticoid receptor (MR), a key target in managing conditions like hypertension and heart failure.[3] The difluoro-substitution pattern on the aromatic ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and cell permeability.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is classified with the GHS05 pictogram and the hazard statement H314.[4] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4] It is also sensitive to moisture and may release toxic gases upon hydrolysis.[1]

References

Spectral Analysis of 2,5-Difluorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2,5-Difluorobenzenesulfonyl chloride, a key reagent in synthetic chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| ~ 7.8 - 8.0 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0, J(H,H) ≈ 0.5 | H-6 |

| ~ 7.4 - 7.6 | m | H-3, H-4 |

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 160 (d, ¹J(C,F) ≈ 255 Hz) | C-2 |

| ~ 157 (d, ¹J(C,F) ≈ 255 Hz) | C-5 |

| ~ 142 (d, ³J(C,F) ≈ 3 Hz) | C-1 |

| ~ 125 (d, ²J(C,F) ≈ 22 Hz) | C-6 |

| ~ 120 (dd, ²J(C,F) ≈ 24 Hz, ³J(C,F) ≈ 8 Hz) | C-4 |

| ~ 118 (dd, ²J(C,F) ≈ 25 Hz, ³J(C,F) ≈ 8 Hz) | C-3 |

Note: Predicted chemical shifts are relative to TMS at 0 ppm. Carbons directly attached to fluorine will appear as doublets with large one-bond coupling constants (¹J(C,F)). Other carbons in the ring will show smaller two- and three-bond C-F coupling constants.

Table 3: Predicted Significant IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1385 - 1400 | Strong | Asymmetric SO₂ stretch |

| ~ 1180 - 1195 | Strong | Symmetric SO₂ stretch |

| ~ 1200 - 1300 | Strong | C-F stretch |

| ~ 800 - 900 | Strong | S-Cl stretch |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 1470 - 1600 | Medium to Weak | Aromatic C=C stretch |

Note: Sulfonyl chlorides exhibit characteristic strong absorption bands for the sulfonyl group.[1]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 212/214 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 177 | [M - Cl]⁺ |

| 113 | [M - SO₂Cl]⁺ |

| 99/101 | [SO₂Cl]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). The base peak is likely to be the fragment resulting from the loss of the chlorine atom.

Experimental Protocols

The following are general protocols for the acquisition of spectral data for sulfonyl chlorides and similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[2] Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.[2]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[2] Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.[2]

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[2]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples without extensive preparation.

-

Acquisition: Record the spectrum on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr pellets or liquid cells) or the clean ATR crystal.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS and are softer ionization techniques that may yield a more prominent molecular ion peak.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Safe Handling of 2,5-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and emergency procedures for 2,5-Difluorobenzenesulfonyl chloride (CAS No. 26120-86-5). The information is intended to support laboratory personnel in the safe and effective use of this reactive chemical intermediate.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 26120-86-5 | [1][2][3][4] |

| Molecular Formula | C₆H₃ClF₂O₂S | [1] |

| Molecular Weight | 212.60 g/mol | [1] |

| Boiling Point | 221 °C (lit.) | [1][2] |

| Density | 1.58 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.516 (lit.) | [2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1][2] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Sensitivity | Moisture Sensitive |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |

GHS Pictograms:

-

GHS05: Corrosion

Signal Word: Danger

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risks.

Personal Protective Equipment (PPE)

A comprehensive range of PPE must be worn when handling this compound.

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields, and a face shield. | [5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. | [5] |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. For higher exposures, a respirator with an appropriate filter is recommended. | [5] |

Storage

| Condition | Requirement | Source |

| Temperature | Store in a cool, dry place. Recommended storage at 2-8°C. | [5] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [5] |

| Container | Keep container tightly closed. | |

| Incompatibilities | Avoid contact with water, strong oxidizing agents, strong bases, and amines.[6] |

Experimental Protocols

General Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Caption: Standard laboratory workflow for handling this compound.

Quenching and Neutralization Protocol

Sulfonyl chlorides react with nucleophiles. This reactivity can be used to safely quench and neutralize the compound. The following protocol is a general guideline.

Procedure:

-

Preparation: In a fume hood, prepare a quenching solution. This can be a solution of a weak base like sodium bicarbonate in water, or an alcohol like isopropanol.

-

Slow Addition: Slowly and carefully add the this compound to the quenching solution with stirring. The reaction may be exothermic, so cooling with an ice bath may be necessary.

-

Neutralization: After the addition is complete, check the pH of the solution. If acidic, neutralize with a suitable base (e.g., sodium bicarbonate) until the pH is neutral.

-

Disposal: Dispose of the neutralized solution according to local regulations.

Caption: Step-by-step protocol for quenching this compound.

First Aid Measures

In case of exposure, immediate action is required.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. | [7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician. | [7] |

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.

-

Clean: Clean the spill area thoroughly.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

Toxicological Information

Ecological Information

Data on the ecological effects of this compound is limited. It should be handled and disposed of in a manner that prevents its release into the environment.

Transport Information

This compound is regulated for transport.

| Regulation | Information | Source |

| UN Number | 3265 | [1][2] |

| Proper Shipping Name | Corrosive liquid, acidic, organic, n.o.s. | |

| Hazard Class | 8 | [1][2] |

| Packing Group | III | [2] |

Disclaimer: This document is intended as a guide and is not a substitute for a thorough safety review and risk assessment before use. Always consult the most current Safety Data Sheet (SDS) from the supplier and follow all institutional and regulatory safety guidelines.

References

- 1. This compound | CAS 26120-86-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. CAS 26120-86-5 | 6662-7-25 | MDL MFCD00060682 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. fishersci.com [fishersci.com]

- 4. capotchem.com [capotchem.com]

- 5. angenechemical.com [angenechemical.com]

- 6. canbipharm.com [canbipharm.com]

- 7. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Solubility and Handling of 2,5-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of 2,5-Difluorobenzenesulfonyl chloride (CAS No. 26120-86-5), a key reagent in organic synthesis. Given the compound's reactive nature, this guide extends beyond simple solubility metrics to include critical information on its reactivity with common solvents, which dictates its practical application in a laboratory setting.

Physicochemical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1][2] Its fundamental physical and chemical properties are essential for its proper handling, storage, and use in experimental setups. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 26120-86-5 | [3][4] |

| Molecular Formula | F₂C₆H₃SO₂Cl | [3][4] |

| Molecular Weight | 212.60 g/mol | [3][4] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Density | 1.58 g/mL at 25 °C | [3][4] |

| Boiling Point | 221 °C (lit.) | [2][3][4] |

| Refractive Index | n20/D 1.516 (lit.) | [3][4] |

| Flash Point | >110 °C (>230 °F) | [3][4] |

Solubility Profile

The compound's reactivity is a critical factor influencing solvent choice. It readily undergoes solvolysis with nucleophilic solvents such as water and alcohols, particularly at elevated temperatures.[6][7] This reaction breaks down the molecule, making such solvents unsuitable for dissolving the compound if its integrity is to be maintained.

| Solvent Class | Representative Solvents | Solubility/Reactivity Profile | Rationale/Reference |

| Protic, Nucleophilic | Water, Methanol, Ethanol | Reacts (Solvolysis) | Sulfonyl chlorides are readily attacked by nucleophiles. They decompose in water to form hydrochloric acid and the corresponding sulfonic acid.[6][7] This reactivity is a defining characteristic of the functional group. |

| Aprotic, Ethereal | Diethyl ether, Tetrahydrofuran (THF) | Soluble | A synthetic procedure describes the extraction of this compound into diethyl ether, indicating good solubility.[2] Ethers are common, non-reactive solvents for sulfonyl chlorides. |

| Aprotic, Halogenated | Dichloromethane (DCM), Chloroform | Expected to be Soluble | These are standard, non-nucleophilic organic solvents in which sulfonyl chlorides are typically soluble. |

| Aprotic, Hydrocarbon | Toluene, Hexanes | Expected to be Soluble | Non-polar aprotic solvents are generally compatible with sulfonyl chlorides. |

| Aqueous Solutions | Saturated aq. Sodium Bicarbonate | Poorly Soluble | During a synthetic workup, an ether solution of the compound is washed with aqueous bicarbonate, indicating its low solubility in the aqueous phase.[2] |

Reactivity and Solvent Selection

The most significant constraint on solvent selection for this compound is its reactivity. The sulfonyl chloride moiety is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is fundamental to its primary application: the synthesis of sulfonamides via reaction with amines.[5] However, it also means that solvents with nucleophilic character will degrade the compound.

The diagram below illustrates the logical relationship between solvent type and the stability of this compound.

Representative Experimental Protocol for Solubility Determination

Due to the compound's reactivity and the lack of specific published methods, a generalized experimental protocol is proposed for determining its solubility in a target aprotic solvent. This method is designed to minimize degradation and ensure accurate measurement.

Objective: To determine the saturation solubility of this compound in a selected aprotic solvent (e.g., Dichloromethane) at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (≥97% purity)

-

Anhydrous target solvent (e.g., Dichloromethane)

-

Temperature-controlled shaker or stirring plate

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Inert gas (Nitrogen or Argon)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation: Dry all glassware thoroughly. Prepare a series of standard solutions of the compound in the target solvent for calibration of the analytical instrument.

-

Equilibration: Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed vial under an inert atmosphere.

-

Saturation: Place the vial in a temperature-controlled shaker set to 25 °C. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Sampling: Allow the mixture to settle at the controlled temperature for at least 2 hours. Carefully draw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended microcrystals.

-

Quantification: Dilute the filtered sample to a known volume with the solvent. Analyze the concentration of the compound in the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC).

-

Calculation: Use the measured concentration and dilution factor to calculate the original concentration in the saturated solution, typically expressed in mg/mL or mol/L.

The following diagram outlines this experimental workflow.

References

- 1. This compound | CAS 26120-86-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | 26120-86-5 [chemicalbook.com]

- 3. This compound 97 26120-86-5 [sigmaaldrich.com]

- 4. 2,5-Difluor-benzolsulfonylchlorid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Buy 3,5-Difluorobenzenesulfonyl chloride | 210532-25-5 [smolecule.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. tcichemicals.com [tcichemicals.com]

Commercial Suppliers and Synthetic Applications of 2,5-Difluorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2,5-Difluorobenzenesulfonyl chloride, a key intermediate in medicinal chemistry and materials science. It also details a standard experimental protocol for its application in the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents. The information is presented to assist researchers in sourcing this reagent and effectively incorporating it into their synthetic workflows.

Core Properties of this compound

This compound is an organosulfur compound valued for the introduction of the 2,5-difluorophenylsulfonyl moiety into molecules. The presence of two fluorine atoms can significantly modulate the physicochemical properties of the target compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

| Property | Value |

| CAS Number | 26120-86-5[1][2][3] |

| Molecular Formula | C₆H₃ClF₂O₂S[1][4] |

| Molecular Weight | 212.60 g/mol [2][3] |

| Typical Purity | ≥97%[1][2][3] |

| Boiling Point | 221 °C (lit.)[2] |

| Density | 1.58 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.516 (lit.)[2] |

Commercial Suppliers

A variety of chemical suppliers offer this compound, ranging from large, well-established companies to more specialized niche providers. The following table summarizes a selection of these suppliers. Researchers are advised to consult the suppliers' websites for the most current information on availability, purity, and pricing.

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers the compound with a typical purity of 97%.[2][3] |

| Aladdin | --INVALID-LINK-- | Provides various pack sizes.[5] |

| AK Scientific, Inc. | --INVALID-LINK-- | Listed as a supplier.[4] |

| Ambeed, Inc. | --INVALID-LINK-- | Listed as a supplier.[4] |

| Ark Pharm, Inc. | --INVALID-LINK-- | Listed as a supplier.[4] |

| BLD Pharmatech Ltd. | --INVALID-LINK-- | Listed as a supplier.[4] |

| Capot Chemical Co., Ltd. | --INVALID-LINK-- | Listed as a supplier.[4] |

| Matrix Scientific | --INVALID-LINK-- | A supplier of sulfonyl chlorides.[6] |

| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- | Listed as a supplier.[4] |

Synthetic Applications: Synthesis of N-Substituted-2,5-difluorobenzenesulfonamides

A primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for the preparation of a wide array of biologically active compounds.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. A base is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction.

Experimental Protocol: Standard Synthesis in an Aprotic Solvent

This protocol describes a general method for the synthesis of N-substituted sulfonamides from a sulfonyl chloride and an amine, which can be readily adapted for this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Amine Solubilization: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 - 1.2 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

References

- 1. rsc.org [rsc.org]

- 2. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. WO2009083940A2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity Profile of 2,5-Difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorobenzenesulfonyl chloride is a key building block in synthetic and medicinal chemistry. The presence of two fluorine atoms on the benzene ring significantly influences its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its primary reactions with nucleophiles, particularly amines, to form sulfonamides. This document includes detailed experimental protocols, a summary of its application in the synthesis of pharmacologically active compounds, and visual diagrams to illustrate reaction workflows and principles.

Introduction

This compound (C₆H₃ClF₂O₂S) is an aromatic sulfonyl chloride characterized by the presence of two fluorine atoms at the ortho and meta positions relative to the sulfonyl chloride group.[1] This substitution pattern imparts unique electronic properties to the molecule, influencing its reactivity and making it a valuable reagent in the synthesis of complex organic molecules, especially in the field of drug discovery. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly susceptible to nucleophilic attack. This guide will delve into the core reactivity of this compound, with a primary focus on its reactions with amine nucleophiles to form sulfonamides, a common motif in many pharmaceutical agents.

Core Reactivity Profile

The primary mode of reactivity for this compound involves nucleophilic substitution at the sulfonyl group, where the chloride ion acts as a leaving group. The high electrophilicity of the sulfur atom makes it a prime target for a variety of nucleophiles.

Reaction with Amines: Synthesis of Sulfonamides

The most prominent reaction of this compound is its reaction with primary and secondary amines to form N-substituted-2,5-difluorobenzenesulfonamides. This reaction is a cornerstone in the synthesis of molecules with potential biological activity.[2] The general reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride.[2] A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]

General Reaction Scheme:

While specific quantitative data for a wide range of amines with this compound is not extensively tabulated in publicly available literature, the reaction is generally high-yielding. For instance, reactions of various sulfonyl chlorides with primary amines have been reported to proceed to completion, often achieving quantitative yields.[2]

Table 1: Illustrative Reactivity with Amines (General Data for Sulfonyl Chlorides)

| Amine Type | Nucleophile Example | Typical Conditions | Expected Product | General Yield Range |

| Primary Aliphatic | Cyclohexylamine | Pyridine, CH₂Cl₂, 0°C to rt | N-Cyclohexyl-2,5-difluorobenzenesulfonamide | High |

| Primary Aromatic | Aniline | Pyridine, CH₂Cl₂, 0°C to rt | N-Phenyl-2,5-difluorobenzenesulfonamide | High[2] |

| Secondary Aliphatic | Diethylamine | Pyridine, CH₂Cl₂, 0°C to rt | N,N-Diethyl-2,5-difluorobenzenesulfonamide | High |

Note: Yields are general expectations based on the reactivity of sulfonyl chlorides; specific yields for the 2,5-difluoro isomer may vary.

Reaction with Phenols and Alcohols: Synthesis of Sulfonate Esters

This compound can also react with phenols and alcohols in the presence of a base to form the corresponding sulfonate esters. These esters are stable compounds and can be useful as intermediates in further synthetic transformations. The reaction follows a similar nucleophilic substitution mechanism as with amines. Generally, phenols are more reactive than alcohols in this context.

General Reaction Scheme:

Published studies on the reactions of various sulfonyl chlorides with phenols have demonstrated that the yields are often good to excellent, and the reaction is tolerant of a range of functional groups on both the phenol and the sulfonyl chloride.[3][4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound proceeds from the corresponding aniline, 2,5-difluoroaniline, via a Sandmeyer-type reaction.[5]

Protocol:

-

A mixture of concentrated hydrochloric acid and acetic acid in ethanol is cooled to below -10°C.[5]

-

2,5-Difluoroaniline is added rapidly to the cooled acid mixture.[5]

-

A solution of sodium nitrite in water is then added dropwise, maintaining the temperature between -10 and -25°C to form the diazonium salt.[5]

-

This mixture is then added in batches to a solution of sulfur dioxide and a catalytic amount of cuprous chloride in acetic acid, keeping the temperature below 10°C.[5]

-

After the reaction is complete, the mixture is poured into an ice-water mixture and extracted with an organic solvent (e.g., ether).[5]

-

The organic extracts are combined, washed with a saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, and concentrated under reduced pressure.[5]

-

The crude product can be purified by vacuum distillation to yield this compound as a liquid.[5] A yield of 87% has been reported for this procedure.[5]

General Protocol for the Synthesis of N-Substituted-2,5-difluorobenzenesulfonamides

This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous pyridine (1.5 eq) or triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Applications in Drug Discovery and Medicinal Chemistry

The 2,5-difluorobenzenesulfonamide moiety is a valuable scaffold in medicinal chemistry. The fluorine atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

A notable application of this compound is in the synthesis of aryl sulfonamide-based mineralocorticoid receptor (MR) antagonists.[1] MR antagonists are a class of drugs used in the treatment of conditions like hypertension and heart failure. The specific substitution pattern of the 2,5-difluorophenyl group can contribute to the potency and selectivity of these compounds.

Conclusion

References

A Guide to Fluorinated Sulfonyl Chlorides in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated sulfonyl chlorides and their derivatives, particularly sulfonyl fluorides, have emerged as powerful and versatile reagents in modern organic synthesis. Their unique combination of stability and reactivity has made them indispensable tools in medicinal chemistry, materials science, and chemical biology.[1][2] The strong electron-withdrawing nature of the fluoroalkyl group significantly influences the reactivity of the sulfonyl chloride moiety, rendering the corresponding sulfonates excellent leaving groups and making sulfonyl fluorides ideal partners in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[3][4] This technical guide provides an in-depth overview of the synthesis, properties, and applications of fluorinated sulfonyl chlorides, complete with experimental protocols and comparative data to aid researchers in their practical application.

Synthesis of Fluorinated Sulfonyl Halides

The synthesis of fluorinated sulfonyl chlorides and fluorides can be achieved through various methods, starting from a range of precursors.

From Sulfonic Acids and Their Salts

A common method for the synthesis of trifluoromethanesulfonyl chloride is the reaction of trifluoromethanesulfonic acid with a chlorinating agent like thionyl chloride.[5]

Experimental Protocol: Synthesis of Trifluoromethanesulfonyl Chloride [5]

-

To a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, add trifluoromethanesulfonic acid (1.0 eq).

-

Cool the vessel in an ice bath and slowly add thionyl chloride (6.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (0.1 eq).

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Heat the reaction mixture to 40 °C and stir for 12 hours.

-

After cooling to room temperature, perform vacuum distillation to obtain trifluoromethanesulfonyl chloride.

From Sulfonyl Chlorides to Sulfonyl Fluorides (Halogen Exchange)

The most prevalent method for synthesizing sulfonyl fluorides is the nucleophilic substitution of the chloride in a sulfonyl chloride with fluoride.[6] Various fluoride sources can be employed, with potassium fluoride (KF) and potassium bifluoride (KHF₂) being common choices.[7][8] The use of a phase-transfer catalyst, such as 18-crown-6, can enhance the reaction rate and yield.[6]

Experimental Protocol: Synthesis of an Aryl Sulfonyl Fluoride from an Aryl Sulfonyl Chloride [6][9]

-

In a reaction flask, dissolve the aryl sulfonyl chloride (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add potassium fluoride (an excess, e.g., 5.0 eq) and a catalytic amount of 18-crown-6 ether.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is typically filtered to remove inorganic salts.

-

The filtrate is concentrated, and the product is purified by distillation or chromatography.

A simple and mild procedure using a KF and water/acetone biphasic mixture has also been reported to provide a broad range of sulfonyl fluorides in high yields.[1]

From Thiols and Disulfides

Thiols and disulfides can be converted to sulfonyl fluorides through oxidative processes. A one-pot procedure involving in situ formation of the sulfonyl chloride followed by fluoride exchange is often employed.[8]

Experimental Protocol: Synthesis of Heteroaryl Sulfonyl Fluorides from Heteroaryl Thiols [6]

-

Oxidize the heteroaromatic thiol with aqueous sodium hypochlorite to form the corresponding sulfonyl chloride in situ.

-

Add potassium bifluoride (KHF₂) to the reaction mixture to facilitate the chloride-fluoride exchange.

-

This method avoids the isolation of the often-unstable heteroaromatic sulfonyl chloride.

The following diagram illustrates the general synthetic pathways to fluorinated sulfonyl halides.

Key Reactions and Applications

Fluorinated sulfonyl chlorides are valuable reagents in a wide array of chemical transformations, primarily due to the exceptional leaving group ability of the corresponding sulfonate esters and the unique reactivity of the sulfonyl fluoride moiety.

Formation of Sulfonate Esters (Triflates, etc.)

Trifluoromethanesulfonyl chloride (triflyl chloride) and its anhydride are commonly used to convert alcohols and phenols into triflates.[10] Triflate is one of the best-known leaving groups in organic chemistry, making it highly valuable for subsequent nucleophilic substitution and cross-coupling reactions.[10][11]

Experimental Protocol: General Procedure for the Sulfonylation of an Alcohol [12]

-

Dissolve the alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine, 1.5-2.5 eq).

-

Cool the mixture to 0 °C.

-

Slowly add the fluorinated sulfonyl chloride (1.0-1.2 eq).

-

Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC).

-

Quench the reaction with water or an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 1: Comparison of Common Sulfonate Leaving Groups [10][13]

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate |

| Triflate | -OTf | Triflic Acid | ~ -14 | Very High |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | Moderate |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | Low |

| Nosylate | -ONs | 2-Nitrobenzenesulfonic acid | ~ -0.6 | Moderate-High |

Note: Relative rates can vary depending on the specific reaction conditions and substrate.

Formation of Sulfonamides

Fluorinated sulfonyl chlorides react readily with primary and secondary amines to form highly stable sulfonamides, a common motif in pharmaceuticals.[14]

Experimental Protocol: General Procedure for the Synthesis of Sulfonamides [15]

-

Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile).

-

Add a base (e.g., triethylamine or pyridine, 1.1-2.0 eq).

-

Add the fluorinated sulfonyl chloride (1.0-1.1 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Perform an aqueous workup to remove the base and its salt.

-

Extract the sulfonamide product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

The following diagram illustrates the workflow for the synthesis of sulfonates and sulfonamides.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Aryl sulfonyl fluorides are key electrophiles in SuFEx click chemistry, a set of reactions characterized by their high efficiency, broad scope, and formation of stable linkages.[3] SuFEx reactions typically involve the reaction of a sulfonyl fluoride with a silylated nucleophile, often catalyzed by a base.[16]

Table 2: Examples of SuFEx Reactions with Various Nucleophiles [16][17]

| Sulfonyl Fluoride | Nucleophile | Catalyst/Conditions | Product | Yield (%) |

| Aryl-SO₂F | Aryl-O-TMS | DBU | Aryl-O-SO₂-Aryl | High |

| Aryl-SO₂F | Alkyl-NH₂ | Ca(NTf₂)₂, DABCO | Aryl-SO₂-NH-Alkyl | Good to Excellent |

| Aryl-SO₂F | Phenol | K₂CO₃ | Aryl-O-SO₂-Aryl | High |

| Alkyl-SO₂F | Amine | Ca(NTf₂)₂ | Alkyl-SO₂-NR₂ | Good |

Yields are generally high but can be substrate-dependent.

The following diagram illustrates the central role of SuFEx in connecting molecular fragments.

Applications in Drug Discovery and Development

The unique properties of fluorinated sulfonyl-containing compounds make them highly valuable in the pharmaceutical industry. The introduction of a sulfonyl group can improve a drug candidate's metabolic stability and pharmacokinetic profile.[18] Furthermore, sulfonyl fluorides have been utilized as covalent inhibitors that can form stable bonds with specific amino acid residues in target proteins.[4]

The logical workflow in utilizing these reagents in a drug discovery program often involves the late-stage functionalization of a lead compound to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. The robust and chemoselective nature of reactions involving fluorinated sulfonyl chlorides and fluorides makes them ideal for this purpose.

Conclusion

Fluorinated sulfonyl chlorides and their fluoride counterparts are powerful reagents that have significantly impacted the field of organic synthesis. Their ease of preparation, coupled with their predictable and often high-yielding reactivity, makes them valuable tools for constructing complex molecules. From creating highly effective leaving groups for cross-coupling reactions to enabling the modular assembly of molecules via SuFEx click chemistry, these compounds offer a broad range of applications for researchers in academia and industry, particularly in the pursuit of new therapeutics and functional materials. The detailed protocols and comparative data provided in this guide are intended to facilitate the practical application of these versatile reagents in the laboratory.

References

- 1. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfur fluoride exchange with carbon pronucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03893F [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,5-Difluorobenzenesulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-difluorobenzenesulfonyl chloride as a protecting group for primary and secondary amines. This reagent offers a valuable tool for multi-step organic synthesis, particularly in the context of drug discovery and development where the modulation of amine reactivity is crucial.

Introduction

In organic synthesis, the temporary protection of functional groups is a fundamental strategy to prevent unwanted side reactions. For amines, which are nucleophilic and often basic, protection is frequently necessary. Sulfonyl chlorides are a robust class of reagents used to convert amines into stable sulfonamides. The resulting sulfonamides are generally stable to a wide range of reaction conditions, including acidic and basic environments.[1][2] this compound is a valuable, though less common, member of this class of reagents. The electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClF₂O₂S | |

| Molecular Weight | 212.60 g/mol | |

| Appearance | Clear colorless to yellow liquid | [3] |

| Density | 1.58 g/mL at 25 °C | |

| Boiling Point | 221 °C | |

| Refractive Index | n20/D 1.516 | |

| CAS Number | 26120-86-5 |

Amine Protection with this compound

The reaction of this compound with primary or secondary amines yields the corresponding 2,5-difluorobenzenesulfonamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction

Caption: General scheme for the protection of amines.

Experimental Protocol: Protection of a Primary Amine

This protocol provides a general procedure for the protection of a primary amine. Optimization may be required for specific substrates.

Materials:

-

Primary amine

-

This compound

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine or triethylamine (Et₃N)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

To a solution of the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask, add pyridine or triethylamine (1.5 eq) at room temperature with stirring.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution via a dropping funnel over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 2,5-difluorobenzenesulfonamide can be purified by recrystallization or column chromatography.

Stability of 2,5-Difluorobenzenesulfonamides

Sulfonamides are known for their high stability under a variety of conditions, making them effective protecting groups.[2]

| Condition | Stability | Notes | Reference |

| Acidic | Generally stable, but can be cleaved under harsh acidic conditions. | Susceptibility to cleavage increases in strongly acidic media. | [3] |

| Basic | Generally stable. | More stable in neutral to alkaline conditions. | [3] |

| Oxidative | Generally stable. | ||

| Reductive | Can be cleaved under specific reductive conditions. | This property is exploited for deprotection. | [4][5][6][7] |

Deprotection of 2,5-Difluorobenzenesulfonamides

The removal of the 2,5-difluorobenzenesulfonyl group typically requires reductive cleavage of the robust S-N bond. Several methods have been developed for the cleavage of sulfonamides.

Reductive Cleavage

Caption: General scheme for the deprotection of sulfonamides.

Experimental Protocol: Reductive Cleavage with Magnesium in Methanol

This protocol provides a general procedure for the reductive cleavage of a 2,5-difluorobenzenesulfonamide. This method is often effective for the deprotection of aryl sulfonamides.[5]

Materials:

-

2,5-Difluorobenzenesulfonamide

-

Anhydrous methanol (MeOH)

-

Magnesium (Mg) turnings

-

Ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the 2,5-difluorobenzenesulfonamide (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Add magnesium turnings (excess, e.g., 10-20 eq) to the solution.

-

Heat the mixture to reflux and stir for 2-24 hours. Monitor the reaction by TLC.

-